エスフルルビプロフェン
概要
説明
エスフルルビプロフェンは、非ステロイド性抗炎症薬(NSAID)であり、変形性関節症に伴う関節痛と炎症の局所治療薬として処方されています . これは、ラセミ体のフルルビプロフェンのより活性なエナンチオマーです . エスフルルビプロフェンは、強力な抗炎症作用、鎮痛作用、解熱作用で知られており、さまざまな炎症性疾患の治療に有効な化合物です .
製法
エスフルルビプロフェンの製造には、いくつかの合成経路があります。 一般的な方法の1つは鈴木カップリング反応であり、これは2-(フルオロ-4-クロロフェニル)プロピオン酸とフェニルボラン試薬を、パラジウム触媒と塩基の存在下で反応させるものです . この方法は、高純度で効率的にエスフルルビプロフェンを生成します . 別の方法では、4-ブロモ-2-フルオロビフェニルとマグネシウム金属を反応させてグリニャール試薬を生成し、続いてそれをエチル2-ブロモプロピオネートと四塩化チタン触媒の存在下で反応させ、その後、アルカリ加水分解、酸性化、再結晶化を行い、エスフルルビプロフェンを得ます .
科学的研究の応用
Esflurbiprofen has a wide range of scientific research applications:
Chemistry: Esflurbiprofen is used as a reference compound in the study of NSAIDs and their chemical properties.
Biology: It is used in biological studies to understand the mechanisms of inflammation and pain.
Medicine: Esflurbiprofen is primarily used in the treatment of osteoarthritis and other inflammatory conditions. .
作用機序
生化学分析
Biochemical Properties
Esflurbiprofen plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX), which is crucial for the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting cyclooxygenase, esflurbiprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain . Esflurbiprofen interacts with various biomolecules, including proteins and enzymes, to exert its effects. The primary interaction is with cyclooxygenase, where esflurbiprofen binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Cellular Effects
Esflurbiprofen affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In inflammatory cells, esflurbiprofen reduces the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. This reduction in cytokine production leads to decreased inflammation and pain . Additionally, esflurbiprofen affects the expression of genes involved in the inflammatory response, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of esflurbiprofen involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Esflurbiprofen binds to the active site of cyclooxygenase, inhibiting its activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain. Esflurbiprofen also affects the expression of genes involved in the inflammatory response, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of esflurbiprofen change over time. The stability and degradation of esflurbiprofen are important factors that influence its long-term effects on cellular function. Studies have shown that esflurbiprofen remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to esflurbiprofen in in vitro and in vivo studies has shown sustained anti-inflammatory and analgesic effects, although the extent of these effects may vary depending on the duration of exposure and the specific conditions of the study .
Dosage Effects in Animal Models
The effects of esflurbiprofen vary with different dosages in animal models. At low doses, esflurbiprofen effectively reduces inflammation and pain without causing significant adverse effects . At high doses, esflurbiprofen may cause toxic or adverse effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where the efficacy of esflurbiprofen plateaus at higher doses, indicating that increasing the dose beyond a certain point does not result in additional therapeutic benefits .
Metabolic Pathways
Esflurbiprofen is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The primary metabolic pathway for esflurbiprofen involves its conversion to inactive metabolites by liver enzymes . These metabolites are then excreted from the body through the kidneys. Esflurbiprofen also affects metabolic flux and metabolite levels by inhibiting the production of prostaglandins, which play a role in various metabolic processes .
Transport and Distribution
Esflurbiprofen is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of esflurbiprofen within the body is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of esflurbiprofen affects its activity and function. Esflurbiprofen is primarily localized in the cytoplasm, where it interacts with cyclooxygenase and other biomolecules involved in the inflammatory response . Post-translational modifications and targeting signals may direct esflurbiprofen to specific compartments or organelles within the cell, influencing its efficacy and duration of action .
準備方法
The preparation of esflurbiprofen involves several synthetic routes. One common method is the Suzuki coupling reaction, which involves the reaction of 2-(fluoro-4-chlorophenyl)propionic acid with phenyl borane reagent in the presence of a palladium catalyst and a base . This method yields esflurbiprofen with high purity and efficiency . Another method involves the reaction of 4-bromo-2-fluorobiphenyl with magnesium metal to generate a Grignard reagent, which is then reacted with ethyl 2-bromopropionate under the catalysis of titanium tetrachloride, followed by alkaline hydrolysis, acidification, and recrystallization to obtain esflurbiprofen .
化学反応の分析
エスフルルビプロフェンは、次のようなさまざまな化学反応を起こします。
酸化: エスフルルビプロフェンは酸化されて対応するカルボン酸を形成します。
還元: 還元反応により、エスフルルビプロフェンは対応するアルコール誘導体に変換されます。
置換: エスフルルビプロフェンは置換反応を起こすことがあり、特にハロゲン化反応では、フッ素原子が他のハロゲンに置き換わります。これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、臭素などのハロゲン化剤などがあります.
科学研究における用途
エスフルルビプロフェンは、幅広い科学研究において用途があります。
類似化合物との比較
エスフルルビプロフェンは、イブプロフェン、ケトプロフェン、ナプロキセンなどの他のNSAIDと類似しています。 局所貼り薬として配合した場合、より高い効力と改善された経皮吸収を示すことから、独自の特性を持っています . 類似の化合物には次のようなものがあります。
イブプロフェン: 抗炎症作用、鎮痛作用、解熱作用を持つ、もう1つの広く使用されているNSAID。
ケトプロフェン: 強い抗炎症作用で知られており、さまざまな炎症性疾患の治療に使用されています。
ナプロキセン: 半減期が長く、慢性炎症性疾患に適しています.
エスフルルビプロフェンは、局所使用に特化した配合により、局所的な痛みや炎症の治療における吸収と効果を高めているため、際立った存在感を示しています .
特性
IUPAC Name |
(2S)-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316678 | |
Record name | (+)-Flurbiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51543-39-6 | |
Record name | (+)-Flurbiprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51543-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esflurbiprofen [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051543396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esflurbiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16159 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-Flurbiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESFLURBIPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5ZZK9P7MX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does esflurbiprofen exert its anti-inflammatory and analgesic effects?
A1: Esflurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily works by inhibiting cyclooxygenase (COX) enzymes. [] While the research provided doesn't delve into specific COX isoforms (COX-1 and COX-2), it's widely understood that NSAIDs exert their therapeutic effects by inhibiting these enzymes, thereby reducing the production of prostaglandins, key mediators of inflammation and pain. []
Q2: What makes esflurbiprofen potentially more effective than other topical NSAIDs?
A2: Research suggests that esflurbiprofen demonstrates efficient deep-tissue transfer. One study comparing esflurbiprofen plaster (SFPP) to oral flurbiprofen tablets (FPTs) in patients with knee osteoarthritis found significantly higher concentrations of esflurbiprofen in the synovium and synovial fluid after SFPP application. [] This targeted delivery to the site of inflammation may contribute to its enhanced efficacy compared to conventional topical NSAIDs.
Q3: Are there any studies comparing esflurbiprofen to other topical NSAID formulations?
A3: Yes, a study investigating the adhesive characteristics of a modified esflurbiprofen mentha oil formulation (SFP tape) compared its peel strength to other commercially available NSAID patches. [] While the study primarily focused on improving the ease of removal for the esflurbiprofen patch, it highlighted the existence of various topical NSAID formulations available in the market.
Q4: Has the long-term safety and efficacy of esflurbiprofen been evaluated in clinical settings?
A4: A long-term study involving 201 patients with osteoarthritis evaluated the efficacy and safety of esflurbiprofen patches (SFPP). [] The study demonstrated statistically significant improvements in pain relief and other efficacy endpoints compared to placebo and flurbiprofen patches. Importantly, 161 patients completed the 52-week application period, suggesting a favorable long-term safety profile. []
Q5: Are there efforts to improve the formulation of esflurbiprofen for better patient compliance?
A5: Researchers have explored modifying the formulation of esflurbiprofen patches to address concerns regarding the difficulty of removal. [] By adjusting the adhesive properties, they aimed to reduce peel strength without compromising tack strength, ultimately enhancing patient comfort and compliance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。